3-Cyclopropoxycyclobutane-1-carboxylic acid

Description

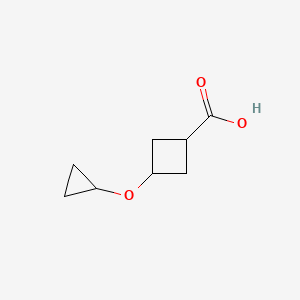

3-Cyclopropoxycyclobutane-1-carboxylic acid is an organic compound that features a cyclopropane ring attached to a cyclobutane ring, with a carboxylic acid functional group

Properties

Molecular Formula |

C8H12O3 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

3-cyclopropyloxycyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C8H12O3/c9-8(10)5-3-7(4-5)11-6-1-2-6/h5-7H,1-4H2,(H,9,10) |

InChI Key |

KVQMLESHCXNVKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2CC(C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Cyclopropoxycyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the hydrolysis of cyclopropyl cyanide, which can be prepared from γ-chlorobutyronitrile . The reaction involves heating the nitrile with sodium hydroxide, followed by acidification to yield the carboxylic acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-Cyclopropoxycyclobutane-1-carboxylic acid undergoes various chemical reactions typical of carboxylic acids. These include:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

Scientific Research Applications

3-Cyclopropoxycyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound can be used to study the effects of cyclopropane and cyclobutane rings in biological systems.

Industry: Used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxycyclobutane-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The cyclopropane and cyclobutane rings contribute to the compound’s stability and reactivity by introducing ring strain, which can affect the compound’s behavior in chemical reactions .

Comparison with Similar Compounds

3-Cyclopropoxycyclobutane-1-carboxylic acid can be compared with other carboxylic acids and cycloalkane derivatives:

Cyclopropanecarboxylic acid: Similar in structure but lacks the cyclobutane ring.

Cyclobutanecarboxylic acid: Similar in structure but lacks the cyclopropane ring.

Cyclopropyl cyanide: A precursor in the synthesis of this compound.

These comparisons highlight the unique combination of cyclopropane and cyclobutane rings in this compound, which contributes to its distinct chemical and physical properties.

Biological Activity

Structural Characteristics

The compound features a cyclopropyl ring fused to a cyclobutane structure, with a carboxylic acid functional group. This configuration may influence its reactivity and interaction with biological systems. The molecular formula is not explicitly provided in the sources, but the presence of both cyclopropyl and cyclobutane rings contributes to its structural complexity.

Potential Biological Activities

Although direct studies on the biological activity of 3-Cyclopropoxycyclobutane-1-carboxylic acid are sparse, compounds with similar structures often exhibit notable pharmacological properties. Potential activities include:

- Antimicrobial Activity : Similar carboxylic acids have been shown to possess antimicrobial properties, which may extend to this compound.

- Antioxidant Properties : The carboxylic acid group is known for its ability to scavenge free radicals, suggesting potential antioxidant activity.

- Cytotoxic Effects : Some structurally related compounds have demonstrated cytotoxic effects against various cancer cell lines.

Comparative Analysis with Related Compounds

To better understand the potential biological activities of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclobutanecarboxylic Acid | C4H6O2 | Simple cyclobutane structure without cyclopropyl |

| 3-Oxocyclobutanecarboxylic Acid | C5H6O3 | Contains a keto group in addition to carboxylic |

| 3-Cyclohexene-1-carboxylic Acid | C8H10O2 | Features a cyclohexene ring instead of cyclopropyl |

These compounds exhibit varying degrees of reactivity and biological activity, which may provide insights into the expected behavior of this compound.

Case Studies and Research Findings

While specific case studies on this compound are not available, related research highlights the importance of structure-activity relationships in carboxylic acids:

- Antioxidant Activity : A study on various natural carboxylic acids demonstrated that structural variations significantly affect their antioxidant capacity. For instance, rosmarinic acid exhibited superior antioxidant activity compared to simpler structures like benzoic acid .

- Antimicrobial Properties : Research indicated that the antimicrobial efficacy of phenolic acids varies based on their hydroxyl group positioning and overall structure. This suggests that similar considerations could apply to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.